molecular formula C8H5BrZn B6316901 Zinc, bromo(phenylethynyl)- CAS No. 64846-61-3

Zinc, bromo(phenylethynyl)-

Cat. No.: B6316901
CAS No.: 64846-61-3
M. Wt: 246.4 g/mol
InChI Key: ZZXCXJQXSQLLQV-UHFFFAOYSA-M
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Description

Zinc, bromo(phenylethynyl)- is an organozinc compound that features a zinc atom bonded to a bromo(phenylethynyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc, bromo(phenylethynyl)- typically involves the reaction of phenylethynyl bromide with a zinc reagent. One common method is the use of zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of zinc, bromo(phenylethynyl)- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Zinc, bromo(phenylethynyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced to form zinc metal and phenylethynyl bromide.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Zinc oxide and phenylethynyl derivatives.

    Reduction: Zinc metal and phenylethynyl bromide.

    Substitution: Various substituted phenylethynyl compounds depending on the nucleophile used.

Scientific Research Applications

Zinc, bromo(phenylethynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of zinc, bromo(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of the reactive bromo(phenylethynyl) group. This group can undergo substitution, addition, and other reactions, making the compound versatile in synthetic applications. The zinc atom can also coordinate with other molecules, facilitating catalytic processes .

Comparison with Similar Compounds

    Zinc bromide: Used in organic synthesis and as a catalyst.

    Phenylethynyl bromide: A precursor in the synthesis of zinc, bromo(phenylethynyl)-.

    Organozinc halides: Similar compounds with different halides (e.g., zinc, chloro(phenylethynyl)-).

Uniqueness: Zinc, bromo(phenylethynyl)- is unique due to the combination of the zinc atom and the bromo(phenylethynyl) group, which imparts distinct reactivity and versatility in chemical reactions compared to other organozinc halides .

Properties

IUPAC Name

bromozinc(1+);ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXCXJQXSQLLQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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